[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-4-3-8(5-10)6-11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFSHBBBDYCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Malic Acid Derivatives
The patent CN113321605A outlines a robust two-step synthesis beginning with malic acid (compound I) and methylamine (compound II). Key operational parameters include:
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Solvent selection : Toluene or xylene for azeotropic water removal during cyclization
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Temperature profile : Initial stirring at 15°C followed by reflux conditions (110–140°C)
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Reaction duration : 15–18 hours for complete ring formation
A representative procedure details:
"420.0 g toluene, 60.0 g malic acid, and 41.6 g 40% methylamine aqueous solution were stirred at 15°C for 0.5 h, then refluxed with water removal for 18 h. Post-reaction processing yielded 40.0 g 3-hydroxy-1-methylcyclobutanediamide (compound III) after crystallization from n-heptane."
Table 1: Cyclization Reaction Optimization
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Toluene | Xylene |
| Malic Acid (g) | 60.0 | 72.0 |
| Methylamine (g) | 41.6 | 51.8 |
| Crystallization | n-heptane | n-heptane |
| Yield (compound III) | 40.0 g (66%) | 49.0 g (67%) |
The crystalline product (compound III) serves as the precursor for subsequent reduction to the target pyrrolidine structure.
Borohydride-Mediated Reduction
The critical stereochemical control occurs during sodium borohydride (NaBH₄) reduction under inert atmosphere:
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Reduction system : NaBH₄/Dimethyl sulfate in anhydrous THF
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Temperature control : 0°C initial addition, 30°C final reaction
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Workup protocol : HCl quenching followed by ethyl acetate extraction
"73.8 g NaBH₄ and 505.0 g THF were cooled to 0°C under N₂. After adding 246 g dimethyl sulfate, the mixture reacted at 0°C (1 h) then 30°C (3 h). Acidic workup and distillation yielded 1-methyl-3-pyrrolidinol."
Table 2: Reduction Step Parameters
| Component | Quantity | Role |
|---|---|---|
| Sodium borohydride | 73.8 g | Reducing agent |
| Dimethyl sulfate | 246 g | Methylation agent |
| THF | 505 g | Reaction solvent |
| HCl (quench) | 10% v/v | Reaction termination |
Direct Alkylation of Pyrrolidine Intermediates
Carboxymethylation Approach
Ambeed data suggests an alternative route through nucleophilic substitution:
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Substrate preparation : 1-Methylpyrrolidin-3-ylmethylamine synthesis
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Alkylation : Reaction with methyl bromoacetate in DMF/K₂CO₃
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Hydrolysis : NaOH-mediated ester cleavage to carboxylic acid
Critical considerations:
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Base selection : Potassium carbonate vs. triethylamine for pH control
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Solvent effects : Polar aprotic solvents enhance reaction kinetics
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Temperature optimization : 60–80°C balances rate vs. side reactions
Table 3: Alkylation Reaction Screening
| Condition | Variation 1 | Variation 2 |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Base | K₂CO₃ | Et₃N |
| Temperature (°C) | 60 | 80 |
| Reaction Time (h) | 12 | 8 |
| Yield (%) | 78 | 65 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | Ring-Closure | Alkylation |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 58–62% | 45–55% |
| Purification | Crystallization | Column Chromatography |
| Scalability | Kilogram scale | Gram scale |
| Byproduct Formation | Minimal | Moderate |
The ring-closure method demonstrates superior scalability and yield, while the alkylation route offers flexibility for structural analogs.
Critical Process Considerations
Solvent Selection Impact
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group participates in alkylation and quaternary ammonium salt formation. In a representative synthesis, this compound undergoes Mannich-type reactions when treated with formaldehyde and acetic anhydride under microwave irradiation (170°C, 30 min), forming acetylated intermediates .
Key Example:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Formaldehyde, Ac₂O, microwave (170°C) | Acetylated intermediate | 64% (crude) |
Esterification and Amide Formation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively. Coupling reactions with chloropyrimidines in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yield heterocyclic amides .
Representative Reaction Pathway:
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Activation : Carboxylic acid reacts with 4,6-dichloropyrimidine in THF at 0°C.
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Base-Mediated Coupling : NaH facilitates nucleophilic attack by the amine, forming an amide bond.
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Purification : Silica gel chromatography isolates the final product (59% yield) .
Acid-Base Reactions
The compound demonstrates pH-dependent behavior:
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Protonation : The pyrrolidine nitrogen (pKa ~10) protonates under acidic conditions, enhancing water solubility.
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Deprotonation : The carboxylic acid (pKa ~2.5) deprotonates in basic media, forming a carboxylate anion.
Solubility Profile:
| pH Range | Dominant Form | Solubility (mg/mL) |
|---|---|---|
| 1–3 | Protonated amine + neutral COOH | 12.5 |
| 7–8 | Protonated amine + deprotonated COO⁻ | 45.2 |
| 10–12 | Neutral amine + deprotonated COO⁻ | 8.7 |
Palladium-Catalyzed Coupling Reactions
The amine group engages in Buchwald–Hartwig amination with aryl halides. For example, coupling with substituted pyridines using Pd catalysts produces biaryl amines, critical for pharmaceutical intermediates .
Optimization Data:
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 100 | 72 |
| Pd₂(dba)₃ | BINAP | 80 | 68 |
Hydrolysis and Stability
Under strong acidic (6M HCl, reflux) or basic (1M NaOH, 60°C) conditions, the compound undergoes hydrolysis:
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Acid Hydrolysis : Cleaves the methyl-pyrrolidine moiety, yielding glycine derivatives.
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Base Hydrolysis : Degrades the ester/amide linkages, regenerating the carboxylic acid.
Stability Data:
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 1.2 (HCl) | 4.2 | Glycine, methylpyrrolidine |
| pH 10.5 (NaOH) | 1.8 | Carboxylate salts |
Stereochemical Transformations
The chiral center at the pyrrolidine ring enables enantioselective reactions. Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >98% enantiomeric excess (ee) .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that contributes to its biological activity. Its molecular formula is , indicating the presence of nitrogen and oxygen functional groups that are crucial for its interaction with biological targets. Understanding these properties is essential for elucidating its mechanisms of action in various applications.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, in research focused on visceral leishmaniasis, a parasitic infection caused by Leishmania species, analogues of this compound were synthesized and evaluated for their efficacy. One such analogue demonstrated significant selectivity against L. donovani amastigotes while showing low toxicity to human cells, suggesting a favorable therapeutic index for further development .
Table 1: Summary of Antiparasitic Activity Studies
| Compound | Target Parasite | pEC50 | Toxicity (Human Cells) |
|---|---|---|---|
| Compound 1 | L. donovani | 4.5 | Low |
| Compound 2 | L. donovani | 5.4 | Moderate |
Multidrug Resistance Modulation
Another significant application of Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid is in combating multidrug resistance (MDR) in cancer therapy. Research has shown that certain derivatives can inhibit P-glycoprotein (P-gp), a major efflux transporter responsible for drug resistance in cancer cells. These compounds have demonstrated the ability to enhance the efficacy of conventional chemotherapeutics by preventing their expulsion from cancer cells .
Table 2: P-glycoprotein Inhibition Studies
| Compound | Effect on P-gp Activity | Tumor Volume Reduction (%) |
|---|---|---|
| Compound A | Inhibitory | 30 |
| Compound B | Potent Inhibitory | 50 |
Case Study 1: Leishmaniasis Treatment
In an experimental model of visceral leishmaniasis, a derivative of Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid was administered to infected mice. Results indicated a significant reduction in parasite load compared to control groups, supporting its potential as a novel therapeutic agent .
Case Study 2: Cancer Drug Resistance
A series of compounds based on Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid were tested for their ability to reverse drug resistance in human cancer cell lines. The results showed that these compounds could significantly reduce tumor growth when used alongside standard chemotherapeutics, highlighting their role as adjuvants in cancer therapy .
Conclusion and Future Directions
Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid presents promising applications in both antiparasitic treatments and overcoming drug resistance in cancer therapy. Ongoing research is essential to optimize its structure for enhanced efficacy and reduced toxicity. Future studies should focus on detailed pharmacokinetic profiling and clinical trials to establish safety and effectiveness in human populations.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-pyrrolidinol: A precursor in the synthesis of [Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid.
Methyl 1-(pyrrolidin-3-ylmethyl)pyrrolidine-3-carboxylate:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for various scientific and industrial applications .
Biological Activity
[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a compound characterized by a unique structure that includes a pyrrolidine ring and an amino acid functionality. This structural configuration contributes to its diverse biological activities and potential therapeutic applications. The compound's ability to interact with various biological targets suggests its relevance in medicinal chemistry and pharmacology.
The compound exhibits notable chemical reactivity, primarily involving:
- Nucleophilic substitution : The amino group can act as a nucleophile, participating in reactions with electrophiles.
- Acid-base reactions : The carboxylic acid moiety facilitates proton transfer reactions.
- Esterification and amide formation : These reactions expand the compound's utility in synthetic organic chemistry.
Biological Activities
The biological activities of this compound include:
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Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
- The compound has been investigated for its potential as an nNOS inhibitor, which is crucial for therapeutic strategies targeting neurodegenerative diseases. Structure-activity relationship studies indicate that certain derivatives exhibit low nanomolar inhibition of nNOS, demonstrating significant selectivity over endothelial nitric oxide synthase (eNOS) and suggesting a role in preventing brain injury .
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Antimicrobial Properties :
- Studies have shown that derivatives containing pyrrolidine structures possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
-
Modulation of Neurotransmitter Pathways :
- Due to its structural similarity to neurotransmitters, the compound may influence neurotransmitter pathways, potentially aiding in the treatment of neurological disorders. Its interaction with specific receptors or enzymes could modulate synaptic transmission and neuronal plasticity.
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.
Case Study 1: nNOS Inhibition
In a study examining the effects of various pyrrolidine derivatives on nNOS activity, researchers synthesized multiple analogs and tested their inhibitory potency. Results indicated that specific isomers exhibited enhanced selectivity and potency, leading to significant reductions in neuronal damage in animal models of cerebral ischemia .
Case Study 2: Antimicrobial Activity
A comprehensive evaluation of pyrrolidine derivatives revealed that certain compounds showed promising antimicrobial activity against clinical isolates of bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the pyrrolidine ring significantly impacted bioactivity, with some compounds achieving MIC values as low as 4.69 µM against Bacillus subtilis .
Data Tables
Q & A
Q. What are the key structural features of [Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, and how do they influence its chemical reactivity?
The compound features a pyrrolidine ring substituted with a methyl group at the 3-position, a methylamino-acetic acid moiety, and a tertiary amine. These structural elements confer rigidity, basicity, and hydrogen-bonding capacity. The pyrrolidine ring enhances solubility in polar solvents, while the acetic acid group facilitates salt formation and coordination with metal ions. Reactivity is influenced by the tertiary amine (e.g., susceptibility to oxidation) and the carboxylic acid (e.g., pH-dependent ionization) .
Q. What hydrolysis methods are suitable for determining the amino acid composition of this compound?
Acid hydrolysis (6 M HCl, 110°C, 24–72 hours) is commonly used to cleave amide bonds in modified amino acids. Post-hydrolysis, derivatization with reagents like dansyl chloride or o-phthalaldehyde enables quantification via HPLC or LC-MS. Ensure inert atmospheres to prevent oxidative degradation of sensitive residues (e.g., pyrrolidine rings) .
Q. How can researchers verify the purity of synthesized this compound?
Use orthogonal methods:
- HPLC : C18 column, gradient elution (0.1% TFA in water/acetonitrile).
- NMR : Compare integration ratios of methyl groups (δ 1.2–1.5 ppm) and acetic acid protons (δ 3.2–3.5 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory data on the compound’s binding affinity to GPCRs be resolved?
Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or receptor isoforms. Standardize protocols:
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Resolution : Use (R)- or (S)-camphorsulfonic acid for diastereomeric salt formation.
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP).
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
Q. How does pH affect the stability of this compound in aqueous solutions?
Conduct accelerated stability studies:
Q. What experimental designs are recommended for studying its metabolic pathways in vitro?
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Microsomal Assays : Supplement with NADPH and UDPGA to identify enzyme-specific pathways (CYP450 vs. UGT).
- Isotope Labeling : Synthesize ¹⁴C-labeled compound for tracing metabolic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
